molecular formula C16H15N3O B184955 Nicotredole CAS No. 29876-14-0

Nicotredole

Cat. No. B184955
Key on ui cas rn: 29876-14-0
M. Wt: 265.31 g/mol
InChI Key: ZDAZUJBASMCUAK-UHFFFAOYSA-N
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Patent
US08138187B2

Procedure details

Tryptamine (640 mg, 4.0 mmol) was initially introduced into abs. THF (30 ml). TEA (596 μl, 4.3 mmol) and nicotinic acid chloride hydrochloride (770 mg, 4.3 mmol) was then added and the mixture was stirred at RT for 5 h. The mixture was concentrated to dryness i. vac. The residue was taken up in EA (20 ml) and the mixture was washed with saturated NaHCO3 solution (2×20 ml) and with NaCl solution (2×20 ml). The organic phase was dried over Na2SO4 and concentrated i. vac. Yield: 482 mg (45%)
Quantity
640 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
596 μL
Type
reactant
Reaction Step Two
Name
nicotinic acid chloride hydrochloride
Quantity
770 mg
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1.Cl.[C:14](Cl)(=[O:21])[C:15]1[CH:20]=[CH:19][CH:18]=[N:17][CH:16]=1>C1COCC1>[NH:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:4]([CH2:3][CH2:2][NH:1][C:14](=[O:21])[C:15]2[CH:20]=[CH:19][CH:18]=[N:17][CH:16]=2)=[CH:5]1 |f:1.2|

Inputs

Step One
Name
Quantity
640 mg
Type
reactant
Smiles
NCCC1=CNC2=CC=CC=C12
Step Two
Name
TEA
Quantity
596 μL
Type
reactant
Smiles
Name
nicotinic acid chloride hydrochloride
Quantity
770 mg
Type
reactant
Smiles
Cl.C(C1=CN=CC=C1)(=O)Cl
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to dryness i
WASH
Type
WASH
Details
the mixture was washed with saturated NaHCO3 solution (2×20 ml) and with NaCl solution (2×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated i

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
N1C=C(C2=CC=CC=C12)CCNC(C1=CN=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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